2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid
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Overview
Description
2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid is a complex organic compound with the molecular formula C20H23NO5S. It is characterized by the presence of an ethoxy group, a phenylpiperidine moiety, and a sulfonyl group attached to a benzenecarboxylic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid typically involves multi-step organic reactions. One common method starts with the ethylation of a suitable benzenecarboxylic acid derivative, followed by the introduction of the sulfonyl group through sulfonation reactions. The phenylpiperidine moiety is then introduced via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid involves its interaction with specific molecular targets. The phenylpiperidine moiety may interact with receptors or enzymes, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s efficacy. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-5-[(4-methylpiperidino)sulfonyl]benzenecarboxylic acid
- 2-Ethoxy-5-[(4-ethylpiperidino)sulfonyl]benzenecarboxylic acid
- 2-Ethoxy-5-[(4-isopropylpiperidino)sulfonyl]benzenecarboxylic acid
Uniqueness
2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid is unique due to the presence of the phenylpiperidine moiety, which can confer specific biological activities not seen in its analogs. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-ethoxy-5-(4-phenylpiperidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-2-26-19-9-8-17(14-18(19)20(22)23)27(24,25)21-12-10-16(11-13-21)15-6-4-3-5-7-15/h3-9,14,16H,2,10-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXFWBZYIASROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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